1-Benzoylpiperidin-4-amine hydrochloride

Description

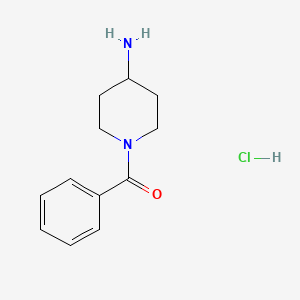

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-phenylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPGXFQMWDAUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915763-91-6 | |

| Record name | 1-benzoylpiperidin-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Properties and Structure

1-Benzoylpiperidin-4-amine hydrochloride has the following chemical properties:

- Molecular Formula: C12H17ClN2O

- CAS Number: 915763-91-6

- Melting Point: 200°-225°C

The compound features a piperidine ring substituted with a benzoyl group, which contributes to its biological activity and potential therapeutic effects.

Therapeutic Applications

The compound is primarily noted for its interactions with serotonin receptors, particularly the 5-HT1A subtype. Research indicates that it may exhibit the following therapeutic properties:

- Antidepressant Activity: Compounds similar to this compound have shown promise in treating depressive disorders by acting as agonists or antagonists at serotonin receptors .

- Anxiolytic Effects: The modulation of serotonin pathways suggests potential applications in anxiety management .

- Anti-emetic Properties: The compound may help in preventing nausea and vomiting, useful in various clinical settings including chemotherapy .

- Pain Management: Due to its neurological effects, it could be explored for pain relief applications, particularly in migraine treatment .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound and its derivatives:

These studies highlight the compound's versatility and potential across various medical fields.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares 1-Benzoylpiperidin-4-amine hydrochloride with similar compounds based on substituents, molecular weight, melting point (mp), and yield:

*Estimated molecular formula and weight based on benzoylpiperidine analogs.

Key Observations:

- Molecular Weight : The trifluoromethoxyphenyl-pyrimidine derivative () has the highest molecular weight (464.91 g/mol) due to its bulky substituents, while acetylated analogs () are lighter.

- Melting Points : Substituted aromatic systems (e.g., trifluoromethoxyphenyl in ) exhibit higher melting points (285–287°C), likely due to enhanced crystallinity and intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-Benzoylpiperidin-4-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis approach is recommended, involving:

Reduction : Convert a ketone precursor (e.g., 1-benzoylpiperidin-4-one) to the corresponding amine using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation .

Hydrochloride Formation : Treat the freebase amine with HCl in an anhydrous solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust pH during salt formation to maximize yield. Purify via recrystallization (e.g., using ethanol/water mixtures) .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Techniques :

- HPLC : Use reversed-phase (RP) HPLC with a C18 column and mobile phase (e.g., acetonitrile/0.1% trifluoroacetic acid) to assess purity (>97% by area normalization) .

- NMR : Confirm structure via H and C NMR, comparing peaks to reference spectra (e.g., δ ~2.5–3.5 ppm for piperidine protons; aromatic protons at ~7.3–7.5 ppm) .

- Mass Spectrometry : Validate molecular weight using ESI-MS (expected [M+H]: 261.2 for freebase; 297.7 for hydrochloride) .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15 minutes and consult an ophthalmologist .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid long-term storage due to potential degradation .

Advanced Research Questions

Q. How can degradation products of this compound be identified under accelerated stability testing?

- Method : Conduct forced degradation studies:

- Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative Stress : Treat with 3% HO at room temperature.

- Photolysis : Use a light cabinet (ICH Q1B guidelines).

Q. What computational strategies can predict the compound’s binding affinity to neurological targets?

- Approach :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors (e.g., 5-HT or D).

MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability.

- Validation : Compare results with in vitro assays (e.g., radioligand binding assays) .

Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical models?

- Experimental Design :

- Solubility Testing : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method .

- Pharmacokinetics : Administer the compound to rodent models and analyze plasma concentration via LC-MS/MS. Compare freebase vs. hydrochloride salt .

Contradictions and Limitations in Current Data

- Toxicity Data : Limited toxicological studies exist for this compound. While related piperidine derivatives show low acute toxicity, assume precautionary handling until specific data is available .

- Stability : Conflicting reports on degradation pathways; some sources suggest hydrolytic instability, while others emphasize thermal stability under inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.